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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

Cat. No.: B6593415 Get Quote

CAS Number: 55717-45-8

This technical guide provides an in-depth overview of 2-Bromo-5-hydroxypyridine, a versatile

heterocyclic building block crucial in pharmaceutical and agrochemical research. The document

details its chemical properties, spectroscopic data, synthesis protocols, and its application in

drug development, with a focus on its role as a precursor in the synthesis of kinase inhibitors

and other therapeutic agents.

Chemical and Physical Properties
2-Bromo-5-hydroxypyridine, also known as 6-Bromo-3-pyridinol, is a white to off-white

crystalline solid.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and

a hydroxyl group, imparts unique reactivity, making it a valuable intermediate in organic

synthesis.[3]
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Property Value Reference(s)

CAS Number 55717-45-8 [4]

Molecular Formula C5H4BrNO [2]

Molecular Weight 174.00 g/mol [2]

Appearance
White to off-white

powder/crystal
[1]

Melting Point 138 °C [2]

Purity >98.0% (GC) [2]

Spectroscopic Data
The structural elucidation of 2-Bromo-5-hydroxypyridine is supported by various

spectroscopic techniques. While specific spectra for the title compound are not readily available

in all databases, representative data for closely related brominated hydroxypyridines and

brominated pyridines provide valuable reference points for characterization.
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Technique Key Features

¹H NMR

The proton NMR spectrum is expected to show

distinct signals for the aromatic protons on the

pyridine ring, with chemical shifts and coupling

constants influenced by the positions of the

bromine and hydroxyl substituents.

¹³C NMR

The carbon NMR spectrum will display signals

for the five carbon atoms of the pyridine ring,

with the carbons attached to the bromine and

hydroxyl groups exhibiting characteristic

chemical shifts.

FT-IR

The infrared spectrum will show characteristic

absorption bands for the O-H stretching of the

hydroxyl group (typically broad, around 3300-

3600 cm⁻¹), C-H stretching of the aromatic ring

(around 3000-3100 cm⁻¹), C=C and C=N

stretching vibrations of the pyridine ring (in the

1400-1600 cm⁻¹ region), and the C-Br

stretching vibration (typically in the lower

wavenumber region).[5]

Mass Spectrometry

The mass spectrum will exhibit a molecular ion

peak corresponding to the molecular weight of

the compound. Due to the presence of bromine,

a characteristic isotopic pattern with two peaks

of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will

be observed for the molecular ion and bromine-

containing fragments.

Synthesis of 2-Bromo-5-hydroxypyridine
Several synthetic routes to 2-Bromo-5-hydroxypyridine have been reported, often involving

the bromination of a suitable pyridine precursor. A general approach involves the diazotization

of 2-amino-5-hydroxypyridine followed by a Sandmeyer-type reaction with a bromide source.
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Experimental Protocol: Synthesis from 2-Amino-5-
hydroxypyridine (Illustrative)
Materials:

2-Amino-5-hydroxypyridine

Hydrobromic acid (48%)

Sodium nitrite

Copper(I) bromide

Sodium hydroxide

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Dissolve 2-amino-5-hydroxypyridine in aqueous hydrobromic acid at 0-5 °C.

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C

to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence

(evolution of nitrogen gas) will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Neutralize the reaction mixture with a sodium hydroxide solution.

Extract the product with diethyl ether.
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-5-
hydroxypyridine.

Applications in Drug Discovery and Development
2-Bromo-5-hydroxypyridine is a key starting material and intermediate in the synthesis of a

wide range of biologically active molecules. Its utility stems from the ability to functionalize both

the bromine and hydroxyl groups, allowing for the construction of complex molecular

architectures.

Role in Kinase Inhibitor Synthesis
A significant application of 2-Bromo-5-hydroxypyridine and its derivatives is in the

development of kinase inhibitors. The pyridine core can serve as a scaffold that interacts with

the hinge region of the kinase ATP-binding site. The bromine atom is particularly useful for

introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space

around the pyridine core to optimize potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-
Bromo-5-hydroxypyridine with a generic arylboronic acid.

Materials:

2-Bromo-5-hydroxypyridine

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Inert gas (e.g., Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask, add 2-Bromo-5-hydroxypyridine (1 equivalent), the

arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the

base (2-3 equivalents).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent system to the flask.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.[6][7]
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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Precursor to Pimavanserin and the 5-HT2A
Receptor Signaling Pathway
While not a direct precursor, the closely related 2-amino-5-bromopyridine is a key intermediate

in some synthetic routes to Pimavanserin, a drug used to treat hallucinations and delusions

associated with Parkinson's disease psychosis.[8][9] Pimavanserin acts as an inverse agonist

and antagonist at the serotonin 5-HT2A receptors.[1][10] Understanding the signaling pathway

of this receptor is crucial for drug development professionals.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gq/G11 pathway.[11] Upon activation by serotonin, the receptor initiates a cascade of

intracellular events. Pimavanserin, by acting as an inverse agonist/antagonist, blocks this

signaling cascade.
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The 5-HT2A receptor signaling pathway and the inhibitory action of Pimavanserin.
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Conclusion
2-Bromo-5-hydroxypyridine is a highly valuable and versatile building block for researchers in

drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed

cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries. Its

role as a precursor to compounds targeting important signaling pathways, such as the

serotonin system, highlights its significance in the development of novel therapeutics. This

guide provides a foundational understanding of its properties, synthesis, and applications,

serving as a valuable resource for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6593415#2-bromo-5-hydroxypyridine-cas-number-
lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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